molecular formula C12H16INO2S B14647582 4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide CAS No. 53929-53-6

4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide

Cat. No.: B14647582
CAS No.: 53929-53-6
M. Wt: 365.23 g/mol
InChI Key: FCJFAMGXURNHJH-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide is a chemical compound with the molecular formula C12H16INO2S It is known for its unique structure, which includes a morpholine ring, a hydroxyphenyl group, and a methylsulfanyl group

Preparation Methods

The synthesis of 4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and methylthiol in the presence of an iodinating agent . The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide can be compared with similar compounds such as:

    4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium iodide: Similar structure but different substituents.

    4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]pyrrolidinium iodide: Contains a pyrrolidine ring instead of a morpholine ring.

    4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]piperidinium iodide: Contains a piperidine ring instead of a morpholine ring

Properties

CAS No.

53929-53-6

Molecular Formula

C12H16INO2S

Molecular Weight

365.23 g/mol

IUPAC Name

4-[methylsulfanyl(morpholin-4-ium-4-ylidene)methyl]phenol;iodide

InChI

InChI=1S/C12H15NO2S.HI/c1-16-12(13-6-8-15-9-7-13)10-2-4-11(14)5-3-10;/h2-5H,6-9H2,1H3;1H

InChI Key

FCJFAMGXURNHJH-UHFFFAOYSA-N

Canonical SMILES

CSC(=[N+]1CCOCC1)C2=CC=C(C=C2)O.[I-]

Origin of Product

United States

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